molecular formula C15H24N4O2S B7079442 N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide

N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide

Cat. No.: B7079442
M. Wt: 324.4 g/mol
InChI Key: WYGZOMPBNCVKOE-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a carboxamide group

Properties

IUPAC Name

N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-9(2)11-12(20)16-6-7-19(11)14(21)18-13-17-8-10(22-13)15(3,4)5/h8-9,11H,6-7H2,1-5H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGZOMPBNCVKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1C(=O)NC2=NC=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine ring separately. The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The piperazine ring is often prepared via the reaction of ethylenediamine with dihaloalkanes.

Once the individual rings are synthesized, they are coupled together using a suitable coupling reagent such as carbodiimides or phosphonium salts

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring.

    Alcohols: Formed from the reduction of the carbonyl group in the piperazine ring.

    Substituted Thiazoles: Formed from nucleophilic substitution reactions on the thiazole ring.

Scientific Research Applications

N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions and enzymes, while the piperazine ring can bind to receptors and transporters. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
  • N-(5-tert-butyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
  • N-(5-tert-butyl-1,3-thiazol-2-yl)-1-[(S)-[4-(1,1-difluoroethyl)benzene]sulfinyl]cyclobutane-1-carboxamide

Uniqueness

N-(5-tert-butyl-1,3-thiazol-2-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide is unique due to its combination of a thiazole ring and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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